molecular formula C7H15ClN2O2 B3090379 [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride CAS No. 1211431-83-2

[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride

Cat. No.: B3090379
CAS No.: 1211431-83-2
M. Wt: 194.66 g/mol
InChI Key: WSTCCYVQUUFSNV-UHFFFAOYSA-N
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Description

[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride (CAS: 182067-97-6) is a morpholine-derived organic compound with the molecular formula C₇H₁₅ClN₂O₂ and a molecular weight of 194.66 g/mol . The structure features a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted with an acetyl group at the 4-position and an aminomethyl group at the 2-position, forming a hydrochloride salt. This compound is likely utilized in pharmaceutical or synthetic chemistry contexts due to the morpholine scaffold’s prevalence in drug design, which enhances solubility and bioavailability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(aminomethyl)morpholin-4-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-6(10)9-2-3-11-7(4-8)5-9;/h7H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTCCYVQUUFSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC(C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211431-83-2
Record name Ethanone, 1-[2-(aminomethyl)-4-morpholinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211431-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactions Analysis

Types of Reactions

[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can yield alcohols or deacetylated products .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties
Recent studies have indicated that compounds similar to [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride exhibit antiviral activity. For instance, research has focused on the development of novel antiviral agents targeting the Hepatitis B virus (HBV). These compounds are designed to inhibit proteins encoded by HBV or interfere with its replication cycle. Such mechanisms could lead to effective treatments for HBV infections, showcasing the compound's potential in antiviral drug development .

Anticancer Activity
The compound has also been investigated for its pro-apoptotic properties, particularly in the context of cancer therapy. Its ability to inhibit specific protein families associated with cell survival (such as Bcl-2) suggests that it could be utilized in formulating treatments aimed at inducing apoptosis in cancer cells .

Synthetic Methodologies

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to various derivatives with enhanced biological activities. The compound can be employed in the synthesis of more complex molecules, including those used in pharmaceuticals and agrochemicals .

Reactivity and Functionalization
The presence of the morpholine ring provides unique reactivity patterns that can be exploited in synthetic chemistry. The compound can undergo various transformations, such as alkylation and acylation reactions, making it a valuable intermediate in the synthesis of other functionalized amines .

Case Studies and Research Findings

Study/Research Focus Findings
Hepatitis B Inhibition StudyAntiviral ActivityIdentified potential compounds that inhibit HBV replication through specific protein targeting.
Cancer Cell Apoptosis ResearchAnticancer PropertiesDemonstrated efficacy in inducing apoptosis in cancer cell lines by inhibiting Bcl-2 family proteins.
Synthetic Methodology DevelopmentOrganic SynthesisDeveloped protocols for the functionalization of morpholine derivatives leading to novel drug candidates.

Mechanism of Action

The mechanism of action of [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites on enzymes, leading to changes in their activity .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Molecular Formula Key Structural Features Reference
[(4-Acetylmorpholin-2-yl)methyl]amine HCl C₇H₁₅ClN₂O₂ 4-Acetyl-morpholine, aminomethyl group
{[4-(5-Cl-1,3-benzoxazol-2-yl)morpholin-2-yl]methyl}amine diHCl Not specified Morpholine fused with chloro-benzoxazole
{[5-(2-Cl-phenyl)isoxazol-3-yl]methyl}amine HCl C₁₀H₉Cl₂N₂O Isoxazole ring, 2-chlorophenyl substituent
Diethylpropion HCl C₁₃H₂₀ClNO Phenylpropanone, diethylamino group
Methyl diethanol amine (MDEA) C₅H₁₃NO₂ Tertiary amine, dual ethanol substituents

Key Observations :

  • Morpholine Derivatives : The target compound’s acetyl group distinguishes it from other morpholine-based amines, such as the benzoxazole-morpholine hybrid in , which may exhibit altered electronic properties and binding affinities in medicinal applications.
  • Amine Classification : Unlike tertiary amines (e.g., MDEA, used in CO₂ capture ), the primary amine in the target compound enhances reactivity in salt formation or conjugation reactions.
Physicochemical Properties
  • Solubility : As a hydrochloride salt, it is likely water-soluble, similar to dopamine hydrochloride (freely soluble in water ).
  • Stability: The acetyl group may improve stability compared to non-acylated morpholine derivatives, reducing susceptibility to oxidation .

Contrast with MDEA : MDEA, a tertiary amine, demonstrates high CO₂ adsorption capacity (2.63 mmol/g) due to its amine-CO₂ carbamate formation mechanism . However, the target compound’s primary amine and aromatic structure limit its utility in gas capture, favoring instead pharmaceutical applications.

Biological Activity

[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C₉H₁₄ClN₃O₂
  • Molecular Weight: 219.68 g/mol

Research indicates that this compound exhibits several biological activities, primarily through its interaction with specific biological targets:

  • Antitumor Activity:
    • Studies have shown that morpholine derivatives can inhibit cancer cell proliferation. The compound's structural features allow it to interact with cellular pathways involved in apoptosis and cell cycle regulation.
    • A study demonstrated that it could induce apoptosis in various cancer cell lines by modulating Bcl-2 family proteins, which are crucial for apoptosis regulation .
  • Antiviral Properties:
    • The compound has been investigated for its antiviral effects, particularly against hepatitis B virus (HBV). It acts by inhibiting viral replication and interfering with the viral life cycle .
  • Neuroprotective Effects:
    • Preliminary studies suggest that it may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant cytotoxic effects on human cancer cell lines with an IC50 value indicating effective concentration levels for inducing apoptosis .
Study 2 Reported antiviral activity against HBV, showing a reduction in viral load in treated cell cultures .
Study 3 Investigated neuroprotective effects in animal models, showing reduced neuronal death in models of oxidative stress .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest it has favorable absorption characteristics and moderate bioavailability. Further studies are required to elucidate its metabolic pathways and excretion routes.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride in laboratory settings?

  • Methodological Answer: Synthesis typically involves a multi-step process:

  • Step 1: Reacting morpholine derivatives with acetylating agents (e.g., acetyl chloride) to form 4-acetylmorpholine.
  • Step 2: Functionalizing the morpholine ring with a methylamine group via reductive amination or nucleophilic substitution.
  • Step 3: Hydrochloride salt formation by treating the free amine with hydrochloric acid, followed by crystallization for purity .
  • Key Considerations: Solvent selection (e.g., ethanol or dichloromethane) and reaction temperature (often 0–25°C) are critical to minimize side reactions. Purification via recrystallization or column chromatography ensures high yields (>70%) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer:

  • FTIR: Identifies characteristic peaks for amine N-H stretch (~3300 cm⁻¹), acetyl C=O stretch (~1650 cm⁻¹), and morpholine C-O-C vibrations (~1100 cm⁻¹) .
  • NMR: ¹H NMR confirms proton environments (e.g., acetyl methyl at ~2.1 ppm, morpholine protons at ~3.5–4.0 ppm). ¹³C NMR verifies carbonyl carbons (~170 ppm) and quaternary carbons in the morpholine ring .
  • Elemental Analysis: Validates C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the primary challenges in achieving high purity levels during hydrochloride salt formation of amine derivatives?

  • Methodological Answer: Common challenges include:

  • Byproduct Formation: Competing reactions (e.g., over-acetylation) are mitigated by controlled stoichiometry and slow acid addition.
  • Hygroscopicity: The hydrochloride salt’s moisture sensitivity requires anhydrous conditions during isolation and storage (e.g., desiccators with silica gel).
  • Purification: Recrystallization in ethanol/ether mixtures improves purity (>95%), monitored by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer:

  • Docking Studies: Tools like AutoDock Vina simulate binding affinities to receptors (e.g., serotonin or dopamine receptors) by analyzing hydrogen bonding and hydrophobic interactions. For example, the morpholine oxygen may form hydrogen bonds with Asp113 in the 5-HT₂A receptor .
  • DFT Calculations: Predict reaction pathways for acetyl group hydrolysis or amine protonation under physiological pH, correlating with experimental stability assays .
  • MD Simulations: Assess conformational flexibility of the morpholine ring in aqueous environments, which influences bioavailability .

Q. What strategies are employed to resolve contradictions in adsorption efficiency data when functionalizing mesoporous materials with amine groups?

  • Methodological Answer: Contradictions arise from variable pore structures or amine loading. Strategies include:

  • Controlled Impregnation: Adjusting amine concentration (e.g., 23–50 wt.% aMDEA) to balance pore blockage and active site availability. BET analysis confirms pore volume reduction (~50%) post-functionalization .
  • Competitive Adsorption Tests: Co-exposure to CO₂ and H₂O in fixed-bed reactors distinguishes physical adsorption (physisorption) from chemisorption. FTIR monitors carbamate formation (~1650 cm⁻¹) .
  • Statistical Modeling: Multivariate regression correlates adsorption capacity (mmol/g) with parameters like surface area, amine density, and temperature .

Q. How does the introduction of acetyl and morpholine groups influence the compound’s pharmacokinetic properties compared to simpler amine hydrochlorides?

  • Methodological Answer:

  • Acetyl Group: Enhances metabolic stability by reducing oxidative deamination (e.g., in liver microsomes). Comparative LC-MS/MS studies show a 40% longer half-life than non-acetylated analogs .
  • Morpholine Ring: Improves solubility (logP ~0.8 vs. ~1.5 for benzylamines) and blood-brain barrier permeability in murine models, measured via CSF/plasma ratios .
  • Hydrochloride Salt: Increases aqueous solubility (≥50 mg/mL) but may alter crystallization kinetics, requiring polymorph screening via XRPD .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride
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[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride

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